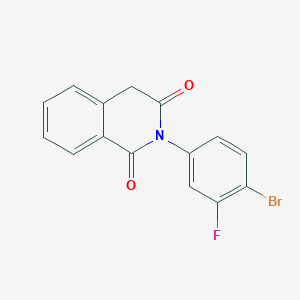
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BFI-1 has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers.
作用機序
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione inhibits the activity of BCL6 by binding to its BTB domain, which is responsible for protein-protein interactions. This binding disrupts the formation of BCL6-containing transcriptional repressor complexes, leading to the activation of downstream target genes. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to selectively inhibit the activity of BCL6, without affecting the activity of other BTB-containing proteins.
Biochemical and physiological effects:
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and initiates the caspase cascade. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has also been shown to inhibit tumor growth in animal models by reducing cell proliferation and inducing cell death. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
実験室実験の利点と制限
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well characterized. However, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has not been extensively studied in vivo, and its long-term toxicity and side effects are not well understood.
将来の方向性
There are several future directions for the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione. One potential direction is the development of more potent and selective BCL6 inhibitors. Another direction is the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in animal models and clinical trials will provide important insights into its efficacy and safety for cancer treatment.
合成法
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione can be synthesized using a three-step process. The first step involves the synthesis of 4-bromo-3-fluoroaniline, followed by the synthesis of 2-(4-bromo-3-fluorophenyl)acetic acid. The final step involves the cyclization of 2-(4-bromo-3-fluorophenyl)acetic acid with phthalic anhydride to form 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione.
科学的研究の応用
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-12-6-5-10(8-13(12)17)18-14(19)7-9-3-1-2-4-11(9)15(18)20/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWFWZESKGLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)
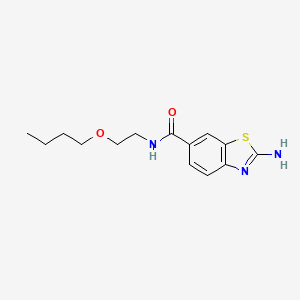
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
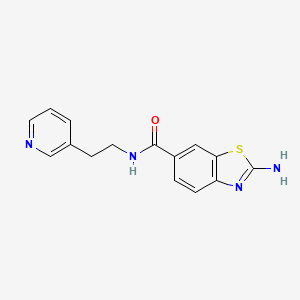
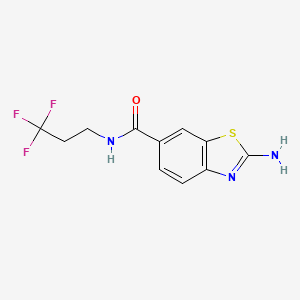
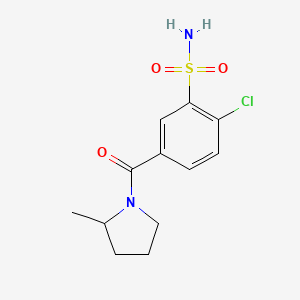
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)
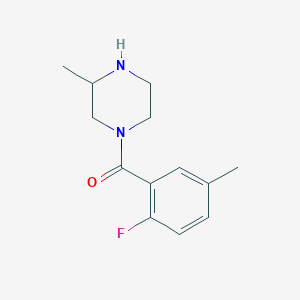
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)

![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)